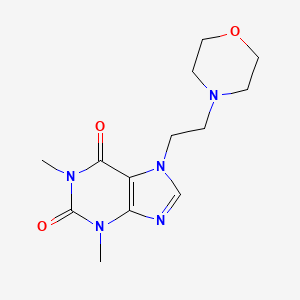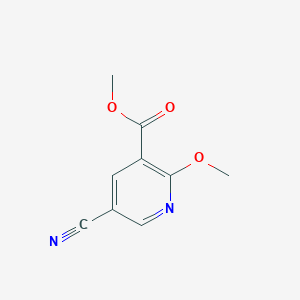
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as HENAO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ni(II) Complexes with Schiff Base Ligands
Ni(II) complexes, including [Ni(HL1)2(OAc)2] and [Ni(L2)2], incorporating ligands such as HL1 and HL2, which are related to the chemical structure of interest, have been synthesized and characterized. These complexes are significant for their interaction with biological macromolecules and cancer cells, exhibiting notable cytotoxicities against various cell lines. The study highlights the potential of these complexes in antitumor applications (Yu et al., 2017).
Reaction of Naphthalene-2,3-dicarbaldehyde with Cyanide
The reaction of naphthalene-2,3-dicarbaldehyde (NDA), which shares a structural relation with the compound , with cyanide, produces unique crystalline products. This study contributes to the understanding of the fluorescent detection of amino acids and the oxidative condensation process in organic chemistry (McGill et al., 2005).
Oxidation of Toluene and Ethylbenzene
The oxidation of toluene and ethylbenzene by naphthalene dioxygenase, related to the compound's structural framework, reveals insights into benzylic monooxygenation and dioxygen-dependent alcohol oxidation. This study enhances the understanding of biochemical reactions and enzymatic processes (Lee & Gibson, 1996).
Anionic Polymerization of Isocyanates
Anionic polymerization of isocyanates, involving sodium naphthalenide as an initiator, underscores the importance of such chemical structures in polymer science. This research provides insight into the synthesis and properties of polyisocyanates, which are relevant in materials science (Shin et al., 2001).
MgCl2 Catalyzed Synthesis of Naphthalene Derivatives
The MgCl2-catalyzed synthesis of naphthalene derivatives, structurally related to the compound , showcases an eco-friendly method in organic synthesis. This research contributes to the development of green chemistry practices (Fu et al., 2016).
Computational and Pharmacological Evaluation of Heterocyclic Derivatives
Computational and pharmacological evaluation of heterocyclic derivatives, including naphthalene-based compounds, explores their potential in toxicity assessment, tumor inhibition, and analgesic actions. This study provides valuable insights into drug discovery and medicinal chemistry (Faheem, 2018).
Thermolysis of N-arylnicotinamide Oximes
The thermolysis of N-arylnicotinamide oximes, producing benzimidazoles and other products, reveals the thermal behavior of naphthalene-related compounds. This research is crucial for understanding reaction mechanisms and material stability (Gaber et al., 2012).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-9-16(21-25-11)20-18(24)17(23)19-10-15(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-9,15,22H,10H2,1H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBDBGHAMUWYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2757983.png)
![3-(4-Chlorophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2757985.png)

![7-Fluoro-3-[[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2757990.png)
![4-isopropoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2757992.png)
![5-(2-Chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2757994.png)
![N-(4-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757997.png)
![3-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2757998.png)





